3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
The compound 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (referred to as the "target compound" hereafter) is a benzamide derivative featuring a benzofuran core substituted with a 2,5-dichlorobenzamido group at position 3 and a 4-methoxyphenylcarboxamide moiety at position 2. Its molecular formula is C₂₃H₁₆Cl₂N₂O₄, with a molecular weight of 455.3 g/mol .
Properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQHWYGBWYCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of Dichlorobenzamido Group: The dichlorobenzamido group can be introduced via an amide coupling reaction between 2,5-dichlorobenzoic acid and an amine derivative.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the amide and methoxy groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Dichlorobenzamide-Based Agrochemicals
Several dichlorobenzamide derivatives are widely used as herbicides and pesticides. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Use |
|---|---|---|---|---|
| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | C₁₆H₁₅Cl₂NO₃ | 340.2 | 2,3-dichlorophenyl, ethoxymethoxy | Herbicide |
| Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) | C₁₉H₁₃F₅N₂O₂ | 408.3 | 2,4-difluorophenyl, trifluoromethylphenoxy | Herbicide |
| Target Compound | C₂₃H₁₆Cl₂N₂O₄ | 455.3 | 2,5-dichlorobenzamido, 4-methoxyphenyl | Research compound |
Key Findings :
- Chlorine Positioning: The target compound’s 2,5-dichloro substitution contrasts with etobenzanid’s 2,3-dichloro configuration.
- Methoxy vs. Fluorine : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, whereas diflufenican’s fluorine atoms enhance electron-withdrawing effects. This distinction could influence solubility and membrane permeability .
Benzothiazole and Benzofuran Derivatives from Patent Literature
The European Patent EP3348550A1 describes benzothiazole-2-yl carboxamides and acrylamides with structural similarities to the target compound . Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea | C₁₆H₁₁F₃N₄O₂S | Urea linker, trifluoromethylbenzothiazole |
| Target Compound | C₂₃H₁₆Cl₂N₂O₄ | Benzofuran core, dichlorobenzamido |
Key Findings :
Positional Isomers and Analogues
highlights N-[4-(2,3-dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide (ID: 3617-3456) as a positional isomer of the target compound (ID: 3617-3457). Both share the molecular formula C₂₃H₁₆Cl₂N₂O₄ but differ in chlorine substitution (2,3 vs. 2,5) .
Comparative Data :
- Bioactivity : Preliminary screening data suggest that the 2,5-dichloro isomer (target compound) exhibits marginally higher stability in metabolic assays, possibly due to reduced steric hindrance .
- Synthetic Accessibility: The 2,5-dichloro configuration is less synthetically challenging to isolate compared to 2,3-dichloro derivatives, as noted in intermediate synthesis reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
